5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride
Description
5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride is a heterocyclic compound characterized by a 1,2,4-triazol-3-one core substituted with a methylaminomethyl group at the 5-position and a hydrochloride counterion. This structural configuration enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications. The compound’s reactivity is influenced by the electron-withdrawing triazolone ring and the nucleophilic methylaminomethyl substituent, which can participate in further derivatization or biological interactions .
Properties
IUPAC Name |
3-(methylaminomethyl)-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c1-5-2-3-6-4(9)8-7-3;/h5H,2H2,1H3,(H2,6,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKALELIIHGVHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NNC(=O)N1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187928-77-3 | |
| Record name | 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-[(methylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride typically involves the reaction of 5-methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction conditions often include maintaining a specific temperature range and pH level to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process includes the purification of the final product through crystallization or other separation techniques to achieve the desired purity level.
Chemical Reactions Analysis
Functional Group Reactivity
The compound exhibits reactivity at three sites:
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Triazolone ring : Undergoes nitration with HNO₃ (98%) at 15–45°C to introduce nitro groups .
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Methylaminomethyl group : Participates in Mannich reactions with formaldehyde and secondary amines to form tertiary amines .
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Hydrochloride counterion : Exchanges with AgNO₃ or NaHCO₃ to generate free bases or metal complexes .
Table 2: Key Reactions and Products
Coordination Chemistry
The free base form acts as a bidentate ligand via the triazolone oxygen and methylamine nitrogen. Reported complexes include:
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Cu(II) complexes : Formed in methanol with CuCl₂, showing square planar geometry (λmax = 610 nm) .
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Zn(II) complexes : Synthesized in DMF, exhibiting antimicrobial activity .
Table 3: Metal Complex Properties
| Metal | Stoichiometry (Ligand:Metal) | Stability Constant (log β) | Biological Activity |
|---|---|---|---|
| Cu(II) | 2:1 | 8.2 ± 0.3 | Anticancer (IC₅₀: 12 µM vs. HeLa) |
| Zn(II) | 1:1 | 6.7 ± 0.2 | Antibacterial (MIC: 8 µg/mL vs. E. coli) |
Stability and Degradation
Scientific Research Applications
Pharmaceutical Applications
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Antimicrobial Activity :
- Research indicates that triazole derivatives exhibit significant antimicrobial properties. 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride has been evaluated for its effectiveness against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
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Antifungal Properties :
- The compound's structure suggests potential antifungal activity. Triazole derivatives are known for their role as antifungal agents, particularly in the treatment of systemic fungal infections. Preliminary studies indicate that this compound may inhibit fungal growth by interfering with ergosterol synthesis .
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Cancer Research :
- There is emerging interest in the use of this compound as a scaffold for developing new anticancer drugs. Its ability to modulate various biological pathways makes it a candidate for further investigation in cancer therapeutics . Researchers are exploring its effects on cell proliferation and apoptosis in cancer cell lines.
Biochemical Applications
- Enzyme Inhibition :
- Drug Development :
Case Studies and Research Findings
| Study Title | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy of Triazole Derivatives | Evaluation of antimicrobial properties | Showed significant inhibition against E. coli and S. aureus |
| Triazole Derivatives as Antifungal Agents | Investigation of antifungal activity | Potential to disrupt ergosterol biosynthesis in fungi |
| Enzyme Inhibition Studies | Analysis of kinase inhibition | Inhibited specific kinases involved in cancer cell signaling |
Mechanism of Action
The mechanism of action of 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Biological Activity : Thiophene-methyl derivatives exhibit antimicrobial properties, whereas pyridinyl analogues are explored for metal coordination, suggesting substituent-dependent bioactivity .
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound improves water solubility compared to neutral analogues like 5-chloromethyl-triazol-3-one (soluble in methanol) or aryl-substituted derivatives (e.g., Sulfentrazone, requiring organic solvents) .
- Stability : Hydrochloride salts generally enhance stability under acidic conditions, whereas chloromethyl derivatives may degrade via hydrolysis, requiring storage at controlled temperatures .
Research Findings and Trends
Recent studies emphasize the triazolone scaffold’s versatility:
- Functionalization : The 5-position is a hotspot for introducing diverse groups (e.g., halides, heterocycles) to modulate reactivity and bioactivity .
- Crystallography : X-ray studies of thiophene-methyl derivatives reveal planar triazolone rings with substituents influencing crystal packing and stability .
- Sustainability : Modified synthetic routes (e.g., one-pot reactions, catalytic methods) reduce waste and improve yields for chloromethyl and pyridinyl analogues .
Biological Activity
5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride (CAS No. 1187928-77-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₄H₈N₄O
- Molar Mass : 128.13 g/mol
- Physical Form : Solid
- Purity : ≥95%
- Storage Conditions : Room temperature or -20°C for long-term storage
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on specific cellular pathways.
- Inhibition of Tumor Growth : Research indicates that compounds similar to 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one exhibit inhibitory effects on the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation and survival, and its dysregulation is often associated with cancer progression .
- Antimicrobial Properties : Preliminary studies suggest that triazole derivatives can exhibit antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell wall synthesis or interference with nucleic acid synthesis .
Research Findings
Several studies have highlighted the efficacy of this compound in different biological contexts:
Table 1: Summary of Biological Studies
Case Studies
A notable case study focused on the application of triazole derivatives in cancer treatment demonstrated that compounds with structural similarities to 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one significantly reduced tumor size in mouse models when administered at low doses . The study emphasized the importance of optimizing drug exposure to enhance therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one hydrochloride, and how can purity be maximized?
- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, refluxing intermediates like hydrazine derivatives (e.g., 0.01 mol in n-butanol) with hydrazine hydrate (1.46 mL, 0.03 mol) for 4 hours, followed by alkaline workup (e.g., KOH addition) and recrystallization from dimethyl sulfoxide/water (1:1) to achieve yields >60% . Purity is enhanced by iterative recrystallization and monitoring via TLC or HPLC .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Methodology : Use a combination of:
- 1H-NMR/13C-NMR : To confirm proton environments and carbon backbone (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch ~1700 cm⁻¹, N-H bend ~1600 cm⁻¹) .
- Elemental analysis : Validate empirical formula (e.g., C%: 46.45, H%: 7.36, N%: 24.07) .
Q. How can researchers assess the hydrolytic stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS every 24 hours. Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .
Advanced Research Questions
Q. How can computational chemistry tools streamline reaction design for novel derivatives of this triazolone scaffold?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to model transition states and predict reaction pathways. For example, use reaction path search algorithms to optimize solvent effects (e.g., DMSO vs. water) and identify energy barriers for cyclization steps. Validate predictions with small-scale experiments .
Q. How should researchers resolve contradictions in reported reaction yields across studies?
- Methodology : Apply Design of Experiments (DOE) to systematically analyze variables (e.g., solvent ratio, temperature, catalyst loading). For instance, a central composite design can identify interactions between reflux time (4–24 hours) and stoichiometry (1:1–1:3 molar ratios), minimizing trial-and-error approaches .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting antimicrobial or antitumor activity?
- Methodology : Synthesize analogs with modified substituents (e.g., thiophene, phenyl, or halogen groups) and compare bioactivity. For example, replace the methylaminomethyl group with cyclohexyl or chloromethyl moieties (similarity scores >0.6 ). Test in vitro against cancer cell lines (e.g., MCF-7) or bacterial strains (e.g., S. aureus), correlating logP and IC50 values .
Q. How can analytical methods for quantifying trace impurities be validated to meet ICH guidelines?
- Methodology : Perform validation per ICH Q2(R1):
- Linearity : Prepare calibration curves (0.1–200 µg/mL) with R² >0.995.
- Accuracy : Spike recovery tests (80–120%).
- Precision : Repeat intra-day/inter-day analyses (RSD <2%).
- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1) .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cyclization reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
